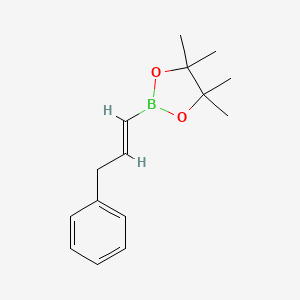
1-(Piperidin-4-YL)tetrahydropyrimidin-2(1H)-one
概要
説明
1-(Piperidin-4-YL)tetrahydropyrimidin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of the compound is C9H17N3O. The SMILES string representation is O=C(N1CC2=CC=NC=C2)N(CCC1)C3CCNCC3 . For a detailed molecular structure analysis, you may want to use specialized software or databases that can visualize the structure based on this information.Physical And Chemical Properties Analysis
The compound forms a solid . Its molecular weight is 183.25 g/mol. For a comprehensive analysis of its physical and chemical properties, you may want to refer to a detailed compound datasheet or material safety data sheet (MSDS).科学的研究の応用
Crystallography and Structural Analysis
The study of crystal structures involving related compounds has facilitated understanding the molecular conformations and interactions critical for designing materials with desired properties. For instance, the crystalline adducts formed between certain pyrimidine derivatives and piperidine exhibit intricate hydrogen bonding patterns, creating sheets with multiple independent hydrogen bonds. This structural information is pivotal for understanding molecular interactions within the crystal lattice (Orozco et al., 2009).
Synthesis and Chemical Properties
Research in organic synthesis explores the preparation of novel compounds with potential biological activities. Microwave-assisted synthesis has been applied to generate pyrimidine derivatives, demonstrating the efficiency of this method in producing compounds with potential antitumor activities. This technique offers a rapid, efficient route for synthesizing structurally complex molecules, highlighting its utility in medicinal chemistry and drug discovery processes (Insuasty et al., 2013).
Potential Pharmacological Activities
Exploratory studies on compounds structurally similar to "1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one" have revealed a variety of potential pharmacological activities. For example, some derivatives have shown promising anti-inflammatory and analgesic properties, indicating their potential utility in therapeutic applications. The structural features of these compounds, such as the presence of piperidine and pyrimidine moieties, are crucial for their biological activities, providing valuable insights into the design of new drugs with enhanced efficacy and reduced side effects (Mosaad et al., 2010).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H319, which means it causes serious eye irritation. The recommended precautionary measures are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
1-piperidin-4-yl-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEZNOIZYDJGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574618 | |
| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-YL)tetrahydropyrimidin-2(1H)-one | |
CAS RN |
61220-36-8 | |
| Record name | Tetrahydro-1-(4-piperidinyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61220-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Piperidin-4-yl)tetrahydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














